molecular formula C19H15ClN4O3 B11380487 N-[4-(acetylamino)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[4-(acetylamino)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11380487
M. Wt: 382.8 g/mol
InChI Key: DVPFEJZRKRCAHY-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyridazine ring, followed by the introduction of the acetylamino and chlorophenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(acetylamino)phenyl]-3-phenylpropanamide: A similar compound with a different substitution pattern.

    N-[4-(acetylamino)phenyl]-1-(3-bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: A bromine-substituted analog.

Uniqueness

N-[4-(acetylamino)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H15ClN4O3

Molecular Weight

382.8 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(3-chlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H15ClN4O3/c1-12(25)21-14-5-7-15(8-6-14)22-19(27)18-17(26)9-10-24(23-18)16-4-2-3-13(20)11-16/h2-11H,1H3,(H,21,25)(H,22,27)

InChI Key

DVPFEJZRKRCAHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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